1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one typically involves the acylation of indole derivatives. One common method is the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindole derivatives or reduction to yield indoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, and alcohols under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxindole derivatives.
Reduction Products: Indoline derivatives.
Scientific Research Applications
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromoacetyl)-1,3-dihydro-2H-indol-2-one
- 1-(2-Iodoacetyl)-1,3-dihydro-2H-indol-2-one
- 1-(2-Fluoroacetyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
1-(2-Chloroacetyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is often preferred for its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(2-chloroacetyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4H,5-6H2 |
InChI Key |
NIYRAORVWNJNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.